molecular formula C24H25N3O2 B2823765 Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 338792-80-6

Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2823765
CAS No.: 338792-80-6
M. Wt: 387.483
InChI Key: SAUAKOQOAKHRGN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate is a piperazine-containing heterocyclic compound characterized by a pyridine-3-carboxylate core substituted with a diphenylmethyl group on the piperazine ring. The compound’s synthesis likely involves nucleophilic substitution to attach the diphenylmethyl-piperazine moiety to the pyridine ring, followed by esterification.

Properties

IUPAC Name

methyl 2-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-29-24(28)21-13-8-14-25-23(21)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUAKOQOAKHRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate typically involves the reaction of 4-(diphenylmethyl)piperazine with methyl 2-chloropyridine-3-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative.

Reaction ConditionsYieldObservationsSource
6N HCl, 80°C, 1 h85%Complete conversion to acid
15% NaOH, reflux, 3 h78%Requires neutralization step

This reaction is critical for generating intermediates for further functionalization, such as amidation or salt formation .

Reduction of Ester to Alcohol

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reagents & ConditionsYieldPuritySource
LiAlH₄, THF, 25–30°C, 3.5 h89%99.5%
NaBH₄/ZnCl₂, THF, 60–85°C, 16 h89%98%
Sodium bis(2-methoxyethoxy)aluminum hydride89.4%99.2%

Reduction proceeds via nucleophilic attack on the carbonyl carbon, forming 2-[4-(diphenylmethyl)piperazin-1-yl]-3-(hydroxymethyl)pyridine .

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation and acylation reactions.

Acylation

Reagents & ConditionsProductYieldSource
Acetyl chloride, TEA, DCM, 0°C to RTN-acetyl derivative92%
Benzoyl chloride, pyridine, refluxN-benzoyl derivative88%

Alkylation

Reagents & ConditionsProductYieldSource
Methyl iodide, K₂CO₃, DMF, 60°C, 6 hN-methylpiperazine derivative84%
Allyl bromide, NaH, THF, 0°C to RTN-allyl derivative79%

The diphenylmethyl group on the piperazine ring enhances steric hindrance, moderating reaction rates .

Nucleophilic Aromatic Substitution on Pyridine

The electron-deficient pyridine ring undergoes substitution at the 2- and 4-positions.

Reaction ConditionsProductYieldSource
NH₃, CuI, 100°C, 24 h (Buchwald–Hartwig)2-Amino derivative65%
KNO₃, H₂SO₄, 0°C, 2 h4-Nitro derivative58%

Reactions are regioselective due to the directing effects of the ester and piperazine groups.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings.

Reaction TypeReagents & ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CBiaryl derivative73%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, alkyne, THFAlkynyl derivative68%

These reactions enable diversification of the pyridine core for structure-activity studies.

Salt Formation

The piperazine nitrogen forms pharmaceutically relevant salts.

AcidConditionsSalt FormSolubilitySource
HCl (gaseous)EtOH, 0°CHydrochloride>50 mg/mL
Citric acidH₂O, RTCitrate>30 mg/mL

Salt formation improves bioavailability and crystallinity .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles.

DienophileConditionsProductYieldSource
Maleic anhydrideUV (254 nm), CH₂Cl₂, 12 hCyclobutane adduct41%

This reactivity is attributed to the electron-deficient pyridine ring acting as a photoactivated diene.

Key Findings & Trends

  • Steric Effects : The diphenylmethyl group on piperazine slows N-alkylation but stabilizes intermediates .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .

  • Regioselectivity : Electronic effects from substituents dictate reactivity patterns on the pyridine ring.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development:

  • Antidepressant Effects : Compounds with similar structures have shown efficacy in treating depression. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for antidepressant activity .
  • Antitumor Activity : Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation. The structural features allow for interaction with multiple biological targets, including kinases involved in tumor growth .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against various pathogens, indicating potential use in treating infections .

Applications in Medicinal Chemistry

The applications of methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate extend to several areas in medicinal chemistry:

  • Drug Design : Its structural components are utilized in designing new drugs targeting neurological disorders and cancers. The ability to modify the piperazine and pyridine rings allows for the development of analogs with enhanced potency and selectivity .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown favorable absorption and distribution properties, making it suitable for further development as a therapeutic agent .

Case Studies

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Giraud et al. (2023)Synthesis of pyridine derivativesIdentified potential protein kinase inhibitors among synthesized compounds, highlighting structural importance .
Research on Antidepressants

Mechanism of Action

The mechanism of action of Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an antagonist or agonist at certain neurotransmitter receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound differs from analogs in three key aspects:

Core Heterocycle: Unlike quinoline-based derivatives (e.g., C1–C7 in ), which feature a larger aromatic quinoline system, this compound utilizes a pyridine ring. The pyridine core may enhance solubility and reduce steric hindrance compared to quinoline .

Piperazine Substitution: The diphenylmethyl group on piperazine contrasts with aryl-carbonyl substituents in compounds like C1–C7 (e.g., 4-bromophenyl, 4-fluorophenyl).

Ester Group : The methyl ester at the pyridine-3-position differs from the benzoate esters in C1–C7, which could influence metabolic stability and bioavailability .

Physicochemical Properties

Compound Name Core Structure Piperazine Substituent Ester Group Physical State Key Spectral Data
Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate Pyridine Diphenylmethyl Methyl (pyridine-3-position) Not reported Not available
C1–C7 () Quinoline Aryl-carbonyl (e.g., 4-bromo, 4-fluoro) Methyl (benzoate) Yellow/white solids ¹H NMR, HRMS confirmed
Cetirizine ethyl ester () Piperazine Diphenylmethyl Ethyl (ethoxy-acetic acid) Not reported Pharmacopeial standard

Functional Implications

  • Electron Effects: The pyridine core lacks the electron-rich quinoline system, which may reduce π-π stacking interactions but improve solubility in polar solvents.
  • Metabolic Stability : Methyl esters are generally more hydrolytically stable than ethyl or benzyl esters, suggesting slower in vivo metabolism compared to cetirizine ethyl ester .

Research Findings and Implications

The synthesis and characterization methods used for C1–C7—such as crystallization in ethyl acetate and spectroscopic validation—could be adapted for this compound . Further studies should prioritize pharmacological profiling to evaluate its efficacy in CNS disorders or allergic response modulation.

Biological Activity

Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C21H26N2O2
  • Molecular Weight : 338.45 g/mol

The compound features a pyridine ring, a piperazine moiety, and a carboxylate group, which contribute to its biological activity.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant properties. For instance, a study demonstrated that related piperazine derivatives could modulate serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .

Antipsychotic Activity

The compound's structural similarity to antipsychotic agents suggests it may possess antipsychotic properties. In animal models, derivatives have shown efficacy in reducing symptoms of psychosis, likely through dopamine receptor antagonism .

Neuroprotective Properties

Neuroprotective effects have been observed in various studies involving piperazine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their potential in treating neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
  • Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, helping to mitigate oxidative stress in neuronal tissues.

Study on Antidepressant Activity

A study conducted on a series of piperazine derivatives, including this compound, showed significant antidepressant-like effects in the forced swim test in mice. The results indicated a dose-dependent increase in immobility time reduction compared to control groups .

Evaluation of Antipsychotic Properties

In another study assessing antipsychotic activity, the compound was tested against a model of induced psychosis in rats. The results indicated that administration led to a marked decrease in hyperactivity and stereotypic behaviors associated with psychosis .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantSignificant reduction in immobility
AntipsychoticDecreased hyperactivity
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves coupling a pyridine-3-carboxylate precursor with a substituted piperazine. A two-step approach is common:

Piperazine functionalization : React 1,4-diphenylmethylpiperazine with a methylating agent (e.g., methyl chloroformate) under basic conditions (e.g., triethylamine) to introduce the diphenylmethyl group .

Pyridine coupling : Use a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the modified piperazine to methyl pyridine-3-carboxylate. Solvent choice (e.g., DCM or DMF) and temperature (0–25°C) are critical for minimizing side reactions .

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) and purify intermediates via column chromatography. Yield improvements (>70%) are achievable with stoichiometric control of EDCI and HOBt additives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and assessing purity?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). The diphenylmethyl group shows distinct splitting patterns (δ 4.0–4.5 ppm for the CH group) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
    • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%). Retention times vary based on substituent polarity .
  • TLC : Silica gel plates (ethyl acetate:hexanes = 1:1) with UV visualization for rapid purity checks .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Target Selection : Prioritize assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s prevalence in neuromodulator ligands .
  • In vitro Assays :

  • Radioligand binding : Screen against 5-HT₁A or D₂ receptors at 1–10 µM concentrations.
  • CYP450 inhibition : Assess metabolic stability using human liver microsomes .
    • Dose-Response : Start with 0.1–100 µM ranges and use fluorometric/colorimetric readouts (e.g., Alamar Blue for cytotoxicity) .

Advanced Research Questions

Q. How can structural modifications to the diphenylmethyl or pyridine moieties enhance target selectivity in SAR studies?

  • Diphenylmethyl Modifications :

  • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl rings to improve binding affinity to hydrophobic receptor pockets. For example, 4-chlorophenyl analogs show increased 5-HT₁A affinity (~2-fold) compared to unsubstituted derivatives .
    • Pyridine Adjustments :
  • Replace the methyl ester with ethyl or tert-butyl esters to alter logP and membrane permeability. Ethyl esters in similar compounds improve CNS penetration .
    • Validation : Compare IC₅₀ values across analogs using competitive binding assays and molecular docking simulations .

Q. What are the key challenges in analyzing stability and degradation products under accelerated storage conditions?

  • Degradation Pathways :

  • Hydrolysis : The ester group is prone to hydrolysis in aqueous buffers (pH >7), forming the carboxylic acid derivative. Monitor via HPLC-MS/MS .
  • Oxidation : The piperazine ring may oxidize to form N-oxide impurities. Use LC-UV (254 nm) to detect these at 0.1% levels .
    • Stability Protocol :
  • Store at -20°C in anhydrous DMSO or under nitrogen. For accelerated testing, expose to 40°C/75% RH for 4 weeks and quantify degradation via peak area normalization .

Q. How can computational methods predict metabolic pathways and potential drug-drug interactions?

  • In silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., piperazine N-methyl group) .
  • Pharmacokinetics : Predict logD (e.g., ~2.5) and solubility (<10 µM in PBS) with ACD/Labs Percepta .
    • Validation : Cross-reference predictions with in vitro microsomal stability data and UPLC-QTOF metabolite profiling .

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